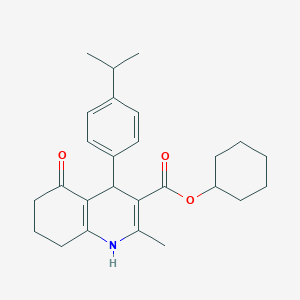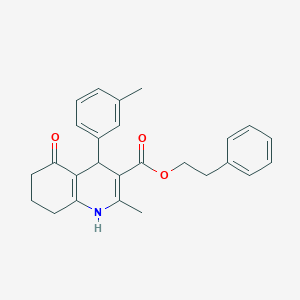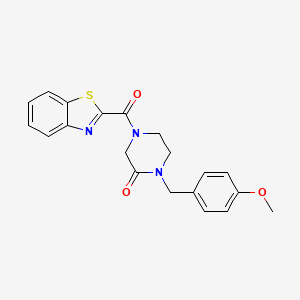![molecular formula C18H26N2 B4960762 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B4960762.png)
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, also known as memantine, is a drug that is used for the treatment of Alzheimer's disease. Memantine works by blocking the action of a neurotransmitter called glutamate, which is involved in the development of Alzheimer's disease.
Mécanisme D'action
Memantine works by blocking the action of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the development of Alzheimer's disease. The NMDA receptor is activated by the neurotransmitter glutamate, which is released in excess in Alzheimer's disease. By blocking the NMDA receptor, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine reduces the toxic effects of excess glutamate and protects the brain cells from damage.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of brain cells. Memantine has also been shown to reduce the production of inflammatory cytokines, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Memantine has a number of advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-established mechanism of action. Memantine also has a good safety profile and is well-tolerated in humans. However, 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine has some limitations for lab experiments. It has a relatively short half-life and is rapidly metabolized in the body, which can make it difficult to achieve consistent levels in the brain. Memantine also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine. One area of research is the development of new 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine in other neurological disorders. Finally, there is a need for further research on the biochemical and physiological effects of 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, particularly in relation to its effects on BDNF and inflammatory cytokines.
Conclusion:
Memantine is a drug that has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It works by blocking the action of the NMDA receptor, which is involved in the development of the disease. Memantine has a number of advantages for lab experiments, but also has some limitations. There are a number of future directions for research on 2-adamantyl(methyl)[2-(2-pyridinyl)ethyl]amine, including the development of new derivatives and investigation of its potential use in other neurological disorders.
Méthodes De Synthèse
Memantine is synthesized by reacting 1-amino-3,5-dimethyladamantane with 2-bromo-2-(2-pyridinyl)ethylamine in the presence of a palladium catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile at a temperature of around 80°C. The product is then purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and delay the progression of the disease in clinical trials. Memantine has also been studied for its potential use in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-20(7-5-17-4-2-3-6-19-17)18-15-9-13-8-14(11-15)12-16(18)10-13/h2-4,6,13-16,18H,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDGWIWUFGRMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2-pyridin-2-ylethyl)adamantan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![[6,8,9-trimethyl-4-(3-pyridinyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl phenylcarbamate](/img/structure/B4960694.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)


![3-[1-(2-chlorobenzoyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B4960736.png)



![methyl 3-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4960769.png)
![3-methyl-N-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4960781.png)
